Benzyl-PEG10-alcohol

概要

説明

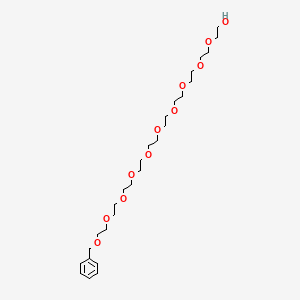

Benzyl-PEG10-alcohol is a PEG-based PROTAC linker . It is a type of polyethylene glycol (PEG) molecule that contains a benzyl functional group and a polyethylene glycol chain (PEG10) ending in a hydroxyl group (alcohol) .

Molecular Structure Analysis

This compound has a molecular weight of 548.67 and a chemical formula of C27H48O11 . It contains a benzyl functional group, a polyethylene glycol chain (PEG10), and ends with a hydroxyl group (alcohol).Chemical Reactions Analysis

The oxidation of benzyl alcohol to benzaldehyde has been studied extensively. This process involves the selective oxidation of alcohols by the electrocatalytic reduction of peroxydisulfate . Another study discusses the hydrogenation of benzaldehyde to benzyl alcohol via the Cannizzaro mechanism .Physical and Chemical Properties Analysis

This compound has a molecular weight of 548.7 g/mol. Further physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用

Improved Stability and Activity in Pharmaceutical Formulations

- Prevention of Aggregation in Protein Formulations : The addition of benzyl alcohol to reconstitution buffers can promote undesirable protein aggregation in multidose formulations. A study by Rodríguez-Martínez et al. (2011) explored the efficiency of PEGylation, specifically the attachment of polyethylene glycol (PEG), in preventing benzyl alcohol-induced aggregation of α-chymotrypsinogen A, a model protein. This approach significantly mitigated aggregation, highlighting the protective role of PEGylation against preservative-induced protein destabilization (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2011).

Catalytic Processes and Chemical Synthesis

Catalytic Aerobic Oxidation : Palladium pincer complexes were identified as exceptionally active catalysts for the aerobic oxidation of secondary benzyl alcohols in sustainable media such as PEG-400. This process achieved unprecedented turnover number (TON) and turnover frequency (TOF) values, underlining the efficiency of these catalysts in sustainable reaction media and showcasing a novel application of PEG in catalysis (Urgoitia, SanMartin, Herrero, & Domínguez, 2011).

Selective Oxidation of Alcohols : A study on bimetallic Au/Pd nanoparticles revealed their effectiveness in catalyzing the oxidation of alcohols within a polyethylene glycol (PEG)/CO2 biphasic system. This method demonstrated the potential of using PEG as a component in catalytic systems for the clean and efficient oxidation of alcohols, including benzyl alcohol, under environmentally friendly conditions (He et al., 2010).

Novel Drug Delivery Systems

- PEGylated Graphene Oxide for Drug Delivery : Research by Chai et al. (2019) explored the use of PEGylated graphene oxide (GO) as a platform for drug delivery. By attaching 6-armed polyethylene glycol (PEG) to GO sheets, they enhanced its water solubility and biocompatibility, creating an effective carrier for hydrophobic chemotherapy drugs. This study showcases the innovative application of Benzyl-PEG10-alcohol derivatives in biomedicine, specifically in enhancing the delivery of therapeutic agents (Chai et al., 2019).

作用機序

Target of Action

Benzyl-PEG10-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the protein’s destruction .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By acting as a linker in PROTACs, this compound enables the selective degradation of specific proteins, thereby influencing the balance of proteins within the cell .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs in which it is used .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can have a wide range of effects at the molecular and cellular levels, depending on the function of the protein being targeted. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease .

Action Environment

The action of this compound, like that of all biochemical compounds, can be influenced by a variety of environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds that can interact with this compound or the PROTAC in which it is used, and the overall state of the cell

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that PEG-based compounds can interact with various enzymes, proteins, and other biomolecules . For instance, PEGylation, the process of attaching PEG chains to molecules, can enhance the stability and solubility of therapeutic proteins

Cellular Effects

Given the properties of PEG-based compounds, it is possible that Benzyl-PEG10-alcohol could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

As a PEG-based compound, it is likely to be stable under a variety of conditions . The specific temporal effects of this compound need to be determined through experimental studies.

Metabolic Pathways

Given the known properties of PEG-based compounds, it is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVOUPLWGFLDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732310 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908258-44-6 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

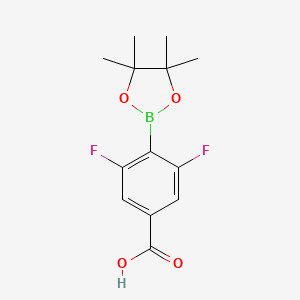

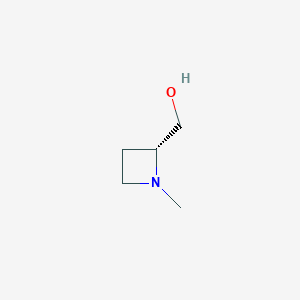

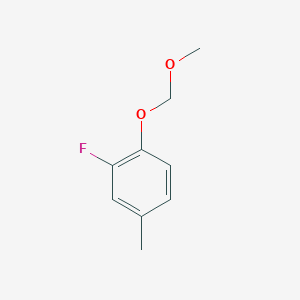

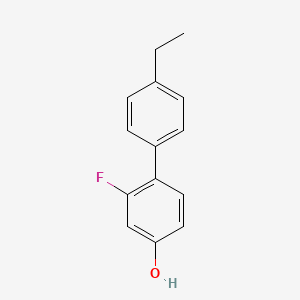

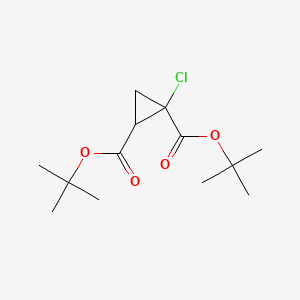

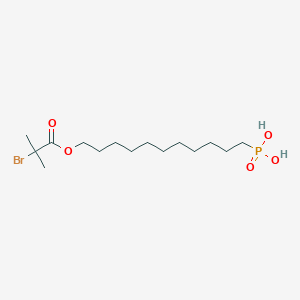

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)